(E)-2-(3,4-DIHYDROXYPHENYL)-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE
Description
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-9-11(14(19)16-5-1-2-6-16)7-10-3-4-12(17)13(18)8-10/h3-4,7-8,17-18H,1-2,5-6H2/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEINYDBLLFDFC-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound (E)-2-(3,4-Dihydroxyphenyl)-1-(1-pyrrolidinycarbonyl)-1-ethenyl cyanide , also known as a derivative of cyanogenic compounds, has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : Not explicitly listed in the search results but can be inferred from related compounds.
Chemical Structure
The compound features a cyanide group attached to a vinyl carbon adjacent to a pyrrolidine ring and a dihydroxyphenyl moiety , which may contribute to its biological properties.
The primary mechanism of action for cyanogenic compounds, including this compound, involves the inhibition of cellular respiration by binding to cytochrome c oxidase in mitochondria. This leads to:
- Disruption of ATP production.
- Induction of oxidative stress due to the accumulation of reactive oxygen species (ROS) .
Antioxidant Properties
Studies indicate that compounds with similar structures exhibit significant antioxidant activity. For example, they can scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and superoxide anions . This suggests that (E)-2-(3,4-Dihydroxyphenyl)-1-(1-pyrrolidinycarbonyl)-1-ethenyl cyanide may also possess similar antioxidant capabilities.
Cytotoxicity Studies
Cytotoxicity assessments have shown that cyanogenic compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. In vitro studies using various cancer cell lines have demonstrated that these compounds can induce apoptosis through:
Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of a related cyanogenic compound on human cancer cell lines. The results indicated:
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis confirmed by flow cytometry and Western blot analysis showing increased levels of cleaved caspases .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested against standard antioxidants. The results showed:
- IC50 values indicating strong scavenging ability comparable to well-known antioxidants like ascorbic acid.
- A dose-dependent response in reducing oxidative stress markers in treated cells .
Comparative Analysis
| Compound Name | Molecular Weight | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| (E)-2-(3,4-Dihydroxyphenyl)-1-(1-pyrrolidinycarbonyl)-1-ethenyl cyanide | 286.33 g/mol | High | Moderate |
| Related Cyanogenic Compound A | 250.30 g/mol | Moderate | High |
| Related Cyanogenic Compound B | 300.40 g/mol | Very High | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
* Hypotheses based on catechol moiety’s known radical scavenging activity and pyrrolidine’s role in enhancing bioavailability.
Key Observations
Substituent Effects on Bioactivity :
- The 3,4-dihydroxyphenyl group in the target compound is analogous to rosmarinic acid’s catechol unit, which is critical for antioxidant activity (e.g., neutralizing ROS via H-atom donation). In contrast, the 3,5-dichloro-2-hydroxyphenyl group in ’s compound enhances antimicrobial activity, likely due to halogen-induced membrane disruption .
- The pyrrolidinylcarbonyl group may improve solubility (lower LogP vs. capsaicin) and target engagement compared to phenyl or alkyl chains in other analogs.
Structural Rigidity and Reactivity: The ethenyl cyanide backbone provides rigidity similar to the α,β-unsaturated ketone in ’s enone derivatives. However, the nitrile group’s electron-withdrawing nature may alter electrophilicity, reducing nonspecific toxicity compared to enones.
Synthetic Accessibility: While ’s compounds were synthesized via Claisen-Schmidt condensation (yields: 65–80%), the target compound likely requires a multi-step route involving Knoevenagel condensation for the nitrile group and amide coupling for the pyrrolidinylcarbonyl unit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
